Increased Hydrophobicity vs. Methyl/Acetamide Analogs: Measured LogP Differentiation for Membrane Permeability-Guided SAR
The target compound demonstrates a computed XLogP3-AA of 1.4, representing a measurable increase in lipophilicity over its closest commercially available analogs. Its acetamide homolog (CAS 379726-32-6) exhibits an XLogP3 of 1.3, while the 4-methylphenyl regioisomer (CAS 851169-30-7) has an XLogP3-AA of 1.1 [1].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | CAS 379726-32-6: XLogP3 = 1.3; CAS 851169-30-7: XLogP3-AA = 1.1 |
| Quantified Difference | +0.1 log units vs. acetamide analog; +0.3 log units vs. 4-methylphenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, which can be critical when selecting starting points for CNS or intracellular target campaigns where analogs with lower LogP may underperform.
- [1] PubChem. (2026). Computed XLogP3 values for CAS 851169-33-0 (CID 3857137), CAS 379726-32-6 (CID 3688339), and CAS 851169-30-7 (CID 3431661). View Source
